molecular formula C23H21NO4 B2863468 3-[(2-Methylbenzoyl)amino]-3-(3-phenoxyphenyl)propanoic acid CAS No. 2155856-17-8

3-[(2-Methylbenzoyl)amino]-3-(3-phenoxyphenyl)propanoic acid

Cat. No.: B2863468
CAS No.: 2155856-17-8
M. Wt: 375.424
InChI Key: HPRZEXXDMFIKAU-UHFFFAOYSA-N
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Description

3-[(2-Methylbenzoyl)amino]-3-(3-phenoxyphenyl)propanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

The synthesis of 3-[(2-Methylbenzoyl)amino]-3-(3-phenoxyphenyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction conditions often involve the use of palladium catalysts and boron reagents .

Chemical Reactions Analysis

3-[(2-Methylbenzoyl)amino]-3-(3-phenoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

3-[(2-Methylbenzoyl)amino]-3-(3-phenoxyphenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Methylbenzoyl)amino]-3-(3-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Properties

IUPAC Name

3-[(2-methylbenzoyl)amino]-3-(3-phenoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-16-8-5-6-13-20(16)23(27)24-21(15-22(25)26)17-9-7-12-19(14-17)28-18-10-3-2-4-11-18/h2-14,21H,15H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRZEXXDMFIKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(CC(=O)O)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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